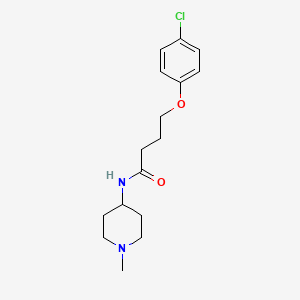![molecular formula C14H22N2O4S B5907062 N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5907062.png)
N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as MS-275 or entinostat, is a potent and selective inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. MS-275 has shown promising results in preclinical studies as a potential treatment for cancer and other diseases.
Mecanismo De Acción
N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide works by inhibiting HDACs, leading to the accumulation of acetylated histones and the activation of gene expression. This can lead to the inhibition of cancer cell growth and the induction of apoptosis (programmed cell death). N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has also been shown to inhibit the expression of genes involved in angiogenesis (the formation of new blood vessels), which is important for the growth and spread of cancer cells.
Biochemical and Physiological Effects
N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. It can induce cell cycle arrest, inhibit angiogenesis, and induce apoptosis in cancer cells. N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has also been shown to modulate the immune system by increasing the activity of natural killer cells and T cells. In addition, N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory effects, making it a potential treatment for diseases such as inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide is its specificity for HDACs, which reduces the risk of off-target effects. N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has also been shown to have low toxicity in preclinical studies. However, N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has limited solubility in water, which can make it difficult to administer in vivo. In addition, N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has shown variable efficacy in clinical trials, suggesting that it may not be effective for all types of cancer.
Direcciones Futuras
There are several future directions for research on N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide. One area of interest is the development of more potent and selective HDAC inhibitors. Another area of interest is the investigation of combination therapies that include N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide, such as in combination with chemotherapy or immunotherapy. Finally, there is a need for further clinical trials to determine the efficacy of N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide in different types of cancer and other diseases.
Métodos De Síntesis
The synthesis of N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide involves several steps, including the reaction of 2-furanecarboxylic acid with 3-bromopropene, followed by the reduction of the resulting ester with sodium borohydride. The resulting alcohol is then reacted with piperidine-4-carboxylic acid to form the amide. Finally, the amide is reacted with methylsulfonyl chloride to produce N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the effectiveness of other cancer treatments such as chemotherapy and radiation therapy. N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has also been investigated for its potential to treat other diseases such as Alzheimer's disease, inflammatory bowel disease, and sickle cell disease.
Propiedades
IUPAC Name |
N-[3-(furan-2-yl)propyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-21(18,19)16-9-6-12(7-10-16)14(17)15-8-2-4-13-5-3-11-20-13/h3,5,11-12H,2,4,6-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERAQBIJPJUNKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5906987.png)
![N-(2-fluorophenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5906989.png)

![2,4-difluoro-N-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5907015.png)
![3-[(4-phenyl-1-piperazinyl)methyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5907025.png)
![N-[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5907035.png)
![N-(4-ethoxyphenyl)-4-[2-(ethylamino)-6-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5907044.png)
![6-(4-methylphenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione](/img/structure/B5907052.png)
![4-(4-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-6-methyl-2-pyrimidinyl)morpholine](/img/structure/B5907054.png)
![4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide](/img/structure/B5907068.png)
![N,N-dimethyl-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5907076.png)
![2-chloro-N,N-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5907088.png)
![N-(2-methylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5907095.png)
![4-[4-(benzylsulfonyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5907098.png)